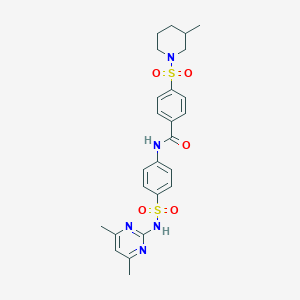
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields such as medicine and biology.
Applications De Recherche Scientifique
Kinase Inhibition
This compound is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . Kinases are enzymes that are responsible for the control of a variety of signal transduction processes within cells .
Treatment of Autoimmune Diseases
The compound finds applications in the treatment of a variety of diseases, including autoimmune diseases . These are conditions where the immune system mistakenly attacks the body’s own cells.
Treatment of Inflammatory Diseases
It can also be used in the treatment of inflammatory diseases . These are conditions characterized by inflammation, such as arthritis or asthma.
Treatment of Neurological and Neurodegenerative Diseases
The compound is used in the treatment of neurological and neurodegenerative diseases , such as Alzheimer’s disease and Parkinson’s disease .
Treatment of Cancer
It has applications in the treatment of cancer . The compound’s ability to inhibit kinases can be leveraged to stop the growth of cancer cells.
Treatment of Cardiovascular Diseases
The compound is also used in the treatment of cardiovascular diseases . These are conditions that affect the heart and blood vessels.
Treatment of Skin Disorders
It can be used in the treatment of various skin disorders . The anti-inflammatory properties of the compound can help reduce symptoms in conditions like eczema or psoriasis.
Treatment of Infectious Diseases
Lastly, it has applications in the treatment of infectious diseases . The compound’s ability to inhibit certain enzymes can help stop the growth of infectious agents.
Mécanisme D'action
Target of Action
The primary targets of this compound are kinases, specifically SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .
Mode of Action
The compound acts as an inhibitor for these kinases . By binding to the active site of these enzymes, it prevents them from catalyzing the transfer of phosphate groups to their substrate proteins . This inhibition disrupts the normal signaling pathways within the cell .
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK kinases affects multiple biochemical pathways. For instance, SYK is involved in immune cell signaling, LRRK2 plays a role in Parkinson’s disease, and MYLK is involved in muscle contraction . The inhibition of these kinases can therefore have wide-ranging effects on cellular function .
Pharmacokinetics
Like other kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of the target kinases by this compound can lead to a variety of cellular effects, depending on the specific role of the kinase in the cell . For instance, inhibition of SYK could modulate immune responses, while inhibition of LRRK2 could affect neuronal function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status .
Propriétés
IUPAC Name |
7-methoxy-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-16-6-2-4-14-12-17(27-18(14)16)20(25)23-9-11-24-10-8-22-19(24)15-5-3-7-21-13-15/h2-8,10,12-13H,9,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIMRUBLAZZDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2413755.png)
![2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one](/img/structure/B2413756.png)
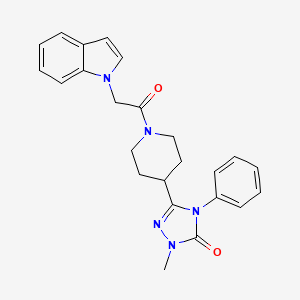

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
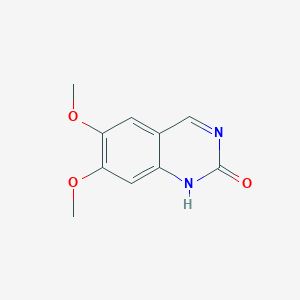

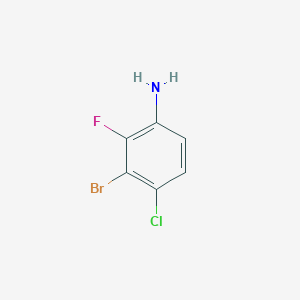
![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
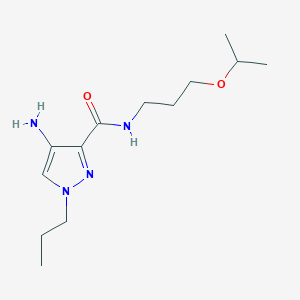
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)
